5-(3-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine
Overview
Description
5-(3-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound features a methoxyphenyl group at the 5-position and a methyl group attached to the nitrogen atom at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3-methoxyphenylhydrazine with an appropriate β-ketoester, followed by cyclization and methylation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The methoxy group or the methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazoles.
Scientific Research Applications
5-(3-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(3-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-methoxyphenyl)-1H-pyrazole
- 5-(3-chlorophenyl)-1H-pyrazole
- 5-(3-methoxyphenyl)-1H-imidazole
Uniqueness
5-(3-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
5-(3-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities, including antimicrobial , anti-inflammatory , and anticancer properties. This article delves into the biological activity of this compound, supported by recent research findings, mechanisms of action, and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular structure of this compound features a pyrazole ring substituted with a methoxyphenyl group and a methyl group. This unique substitution pattern contributes to its distinct biological properties.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It is believed to modulate the activity of enzymes and receptors involved in inflammatory pathways. For instance, it may inhibit enzymes that promote inflammation, thereby exerting anti-inflammatory effects.
1. Antimicrobial Activity
Research indicates that compounds within the pyrazole class exhibit notable antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit various bacterial strains, suggesting its potential as an antimicrobial agent .
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers such as TNF-alpha and IL-6 in cellular assays. In particular, it has been noted for its ability to inhibit LPS-induced TNF-alpha release in experimental models, indicating its potential utility in treating inflammatory conditions .
3. Anticancer Properties
Studies have highlighted the anticancer potential of this compound. It has been reported to exhibit cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. For example, it has been found to arrest the cell cycle at the G2/M phase by inhibiting tubulin polymerization, a critical process for cell division .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to similar pyrazole derivatives:
Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
---|---|---|---|
This compound | Moderate | Significant | High |
5-(4-methoxyphenyl)-1H-pyrazole | Low | Moderate | Moderate |
5-(3-chlorophenyl)-1H-pyrazole | High | Low | Low |
Case Study 1: Anti-inflammatory Effects
A study conducted on mice demonstrated that administration of this compound significantly reduced microglial activation and astrocyte proliferation in models of neuroinflammation induced by LPS . This highlights its potential role in neuroprotective therapies.
Case Study 2: Anticancer Activity
In another study focusing on various cancer cell lines, the compound exhibited IC50 values ranging from low micromolar concentrations (0.08–12.07 mM), indicating potent inhibition of tumor growth. The mechanism was linked to its ability to disrupt microtubule dynamics, a crucial target for anticancer drugs .
Properties
IUPAC Name |
5-(3-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-12-11-7-10(13-14-11)8-4-3-5-9(6-8)15-2/h3-7H,1-2H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNXQHNUAKLNOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NNC(=C1)C2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334146-08-5 | |
Record name | 5-(3-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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